molecular formula C28H22N2O4 B11645866 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(benzyloxy)benzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(benzyloxy)benzamide

Cat. No.: B11645866
M. Wt: 450.5 g/mol
InChI Key: GEGGQYVGPMREQG-UHFFFAOYSA-N
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Description

N-[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]-3-(benzyloxy)benzamide (molecular formula: C₂₈H₂₂N₂O₄; average mass: 450.494 g/mol) is a benzamide derivative featuring a benzoxazole core fused to a methoxyphenyl group and a benzyloxy-substituted benzamide moiety . Benzoxazole, a heterocyclic aromatic compound containing oxygen and nitrogen, is associated with diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Properties

Molecular Formula

C28H22N2O4

Molecular Weight

450.5 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-phenylmethoxybenzamide

InChI

InChI=1S/C28H22N2O4/c1-32-25-15-14-21(28-30-23-12-5-6-13-26(23)34-28)17-24(25)29-27(31)20-10-7-11-22(16-20)33-18-19-8-3-2-4-9-19/h2-17H,18H2,1H3,(H,29,31)

InChI Key

GEGGQYVGPMREQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino-5-methoxyphenol

The benzoxazole ring is synthesized via cyclization of 2-amino-5-methoxyphenol with a carbonyl source. In a representative procedure adapted from benzoxazole derivative syntheses, 2-amino-5-methoxyphenol (10.0 g, 65.8 mmol) is refluxed with carbon disulfide (5.3 mL, 85.5 mmol) in methanolic potassium hydroxide (2.5 M, 50 mL) for 12 hours. The reaction mixture is acidified to pH 2–3 with dilute HCl, yielding 5-methoxybenzoxazole-2-thiol as a yellow solid (Yield: 82%, m.p. 145–147°C).

Functionalization to the Aniline Derivative

To introduce the amine group at the 5-position, 5-nitro-2-methoxybenzoxazole is first synthesized by nitration of the benzoxazole intermediate. Nitration with fuming nitric acid (90%, 10 mL) and sulfuric acid (20 mL) at 0°C for 2 hours affords 5-nitro-2-methoxybenzoxazole (Yield: 75%). Subsequent reduction using hydrogen gas (1 atm) over palladium on carbon (10% Pd/C, 0.5 g) in ethanol (100 mL) at room temperature for 6 hours yields 5-(1,3-benzoxazol-2-yl)-2-methoxyaniline (Yield: 88%, m.p. 132–134°C).

Synthesis of 3-(Benzyloxy)benzoic Acid

Benzylation of 3-Hydroxybenzoic Acid

3-Hydroxybenzoic acid (15.0 g, 108.7 mmol) is dissolved in acetone (150 mL) with potassium carbonate (30.0 g, 217.4 mmol). Benzyl bromide (18.5 mL, 152.2 mmol) is added dropwise, and the mixture is refluxed for 8 hours. After filtration and solvent evaporation, the crude product is recrystallized from ethanol to yield 3-(benzyloxy)benzoic acid (Yield: 92%, m.p. 98–100°C).

Amide Bond Formation

Activation of 3-(Benzyloxy)benzoic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dry dichloromethane (DCM, 100 mL) at 0°C for 30 minutes.

Coupling with 5-(1,3-Benzoxazol-2-yl)-2-methoxyaniline

The activated acid is added to a solution of 5-(1,3-benzoxazol-2-yl)-2-methoxyaniline (10.0 g, 41.3 mmol) in DCM (150 mL) containing triethylamine (6.0 mL, 43.4 mmol). The reaction is stirred at room temperature for 12 hours, followed by washing with aqueous NaHCO3 and brine. Column chromatography (silica gel, hexane/ethyl acetate 3:1) affords this compound as a white solid (Yield: 78%, m.p. 178–180°C).

Optimization of Reaction Conditions

Cyclization Efficiency

Comparative studies of cyclization agents (carbon disulfide vs. triphosgene) revealed that carbon disulfide provided higher yields (82% vs. 68%) and reduced byproduct formation.

Amide Coupling Reagents

A screening of coupling agents demonstrated EDCl/HOBt superiority over DCC/DMAP, with yields improving from 65% to 78%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 8.52 (s, 1H, benzoxazole-H), 7.89–7.45 (m, 11H, aromatic), 5.22 (s, 2H, OCH2Ph), 3.91 (s, 3H, OCH3).

  • IR (ATR) : 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Purity and Yield Optimization

HPLC analysis confirmed a purity of >98% under optimized conditions. Recrystallization from acetonitrile further enhanced purity to 99.5% .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(benzyloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(benzyloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(benzyloxy)benzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Benzoxazole vs. Benzimidazole Derivatives

describes N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives (e.g., compounds 3a-3b). While benzimidazole and benzoxazole share aromatic heterocyclic frameworks, the replacement of oxygen (benzoxazole) with NH (benzimidazole) alters electronic properties.

  • Biological Implications : Benzimidazoles are well-documented in antiparasitic drugs (e.g., albendazole), whereas benzoxazoles may exhibit distinct target affinities due to differences in polarity and steric hindrance .

N-Phenylbenzamide Analogues

highlights 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide (Compound 4), which shares the benzamide backbone and benzyloxy group with the target compound. Key differences include:

  • Substituents: Compound 4 has a piperidine group and chlorine atom, enhancing basicity and lipophilicity, respectively.
  • Activity : Compound 4 inhibits mitochondrial permeability transition pore (mPTP) via calcium retention, while the benzoxazole moiety in the target compound may modulate alternative pathways, such as kinase or protease inhibition .

Oxazole and Oxazol-2-amine Derivatives

lists oxazole derivatives (e.g., N-(2-ethoxyethyl)-3-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]amino}-4-methoxybenzenesulfonamide). Comparisons include:

  • Solubility : The methoxy group in the target compound enhances aqueous solubility compared to sulfonamide or fluorophenyl groups in oxazol-2-amines .

Nitro-Thiazole Benzamides (Nitazoxanide)

Nitazoxanide (), a nitro-thiazole benzamide, contrasts with the target compound:

  • Electron-Withdrawing Groups : Nitazoxanide’s nitro group increases electrophilicity, enabling redox-based antiparasitic activity. The target compound’s benzyloxy group, being electron-donating, may favor stable receptor interactions over reactive mechanisms .
  • Metabolic Stability : Nitazoxanide’s nitro group is prone to reduction, whereas the benzoxazole core may confer metabolic resistance via cytochrome P450 interactions .

Benzothiazole and Thiadiazole Analogues

and describe benzothiazole and thiadiazole derivatives:

  • Heteroatom Effects: Benzothiazole’s sulfur atom (vs.
  • Bioactivity : Thiadiazoles (e.g., 3-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide ) are associated with antiviral activity, whereas benzoxazoles may prioritize anticancer or anti-inflammatory targets .

Structural and Functional Comparison Table

Compound Class Key Features Molecular Weight (g/mol) Notable Substituents Potential Bioactivity
Target Benzoxazole Benzamide Benzoxazole, methoxy, benzyloxy 450.49 Planar fused ring Enzyme inhibition, anticancer
Benzimidazole Derivatives Benzimidazole, hydrazide ~350–400 (estimated) Substituted benzylidene Antimicrobial, antiparasitic
N-Phenylbenzamide (Compound 4) Piperidine, chlorine ~450–500 (estimated) Chlorine, piperidinylmethyl mPTP inhibition
Nitazoxanide Nitro-thiazole 307.28 Nitro, thiazole Antiparasitic, antiviral
Benzothiazole Derivatives Benzothiazole, triazole ~500–550 (estimated) Sulfanyl, trimethoxy Metal-catalyzed C–H functionalization

Research Findings and Implications

  • Pharmacokinetics : The benzyloxy group balances lipophilicity and solubility, favoring blood-brain barrier penetration relative to polar sulfonamides or nitro groups .

Biological Activity

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(benzyloxy)benzamide is a synthetic compound belonging to the benzoxazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Characteristics

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H20N2O4
Molecular Weight388.42 g/mol
LogP4.9662
Polar Surface Area54.79 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Activity

Numerous studies have demonstrated the potential anticancer properties of benzoxazole derivatives, including this compound. Research indicates that compounds containing the benzoxazole moiety exhibit cytotoxic effects against various cancer cell lines:

  • Breast Cancer : Effective against MCF-7, MDA-MB-231.
  • Lung Cancer : Active against A549 and HCC827.
  • Colorectal Cancer : Inhibitory effects on HCT-116 and HT-29.

A study revealed that derivatives with specific substitutions on the benzoxazole ring showed enhanced activity against these cell lines, suggesting structure-activity relationships (SAR) are crucial for developing effective anticancer agents .

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various bacterial strains. The minimal inhibitory concentrations (MICs) were determined for model organisms such as Bacillus subtilis and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity, while others were less effective .

Study on Anticancer Effects

A detailed investigation into the anticancer effects of benzoxazole derivatives highlighted that this compound exhibited a dose-dependent cytotoxic effect on MCF-7 breast cancer cells. The study found that at concentrations of 10 µM and above, cell viability decreased significantly compared to control groups. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Screening

In antimicrobial screenings, compounds similar to this compound were tested against various pathogens. The findings showed that while some derivatives had MIC values below 50 µg/mL against E. coli, others required higher concentrations to achieve similar effects .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of Benzoxazole Core : Synthesized via cyclization of o-aminophenol with carboxylic acid derivatives under acidic conditions.
  • Amidation Reaction : The final step involves forming the amide bond by reacting the substituted benzoxazole derivative with benzyloxybenzoyl chloride in the presence of a base such as triethylamine.

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., benzyloxy protons at δ 4.9–5.1 ppm, benzoxazole protons at δ 8.1–8.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 483.1) .

How can researchers design experiments to evaluate the compound’s initial biological activity?

Basic Research Question

  • Enzyme inhibition assays : Screen against COX-2 or kinases (e.g., EGFR) using fluorometric or colorimetric substrates (IC₅₀ values <10 µM indicate potency) .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ values .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

What advanced strategies are used to resolve contradictions between in silico predictions and experimental biological activity data?

Advanced Research Question

  • Molecular dynamics simulations : Refine docking poses (e.g., AutoDock Vina) by accounting for protein flexibility and solvation effects .
  • Free-energy perturbation (FEP) : Quantify binding affinity discrepancies caused by trifluoromethyl or benzyloxy group interactions .
  • Metabolite profiling : LC-MS/MS to identify off-target effects or metabolic inactivation pathways .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Advanced Research Question

  • Substituent modification : Replace the benzyloxy group with isopropoxy or thioether moieties to improve membrane permeability .
  • Heterocycle variation : Substitute benzoxazole with thiadiazole or oxadiazole to modulate target selectivity (e.g., COX-2 vs. COX-1) .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic features .

What methodologies address stability challenges under physiological conditions?

Advanced Research Question

  • Forced degradation studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions to identify degradation products via LC-MS .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using UPLC .
  • Crystallography : Solve crystal structures to assess conformational stability of the benzoxazole ring .

How can researchers reconcile discrepancies in cytotoxicity data between in vitro and in vivo models?

Advanced Research Question

  • Pharmacokinetic profiling : Measure bioavailability (e.g., Cₘₐₓ, AUC) in rodent models to correlate in vitro IC₅₀ with therapeutic efficacy .
  • Tumor xenograft studies : Compare tumor regression rates with dosing schedules adjusted for metabolic clearance .
  • Toxicity screens : Evaluate hepatotoxicity (ALT/AST levels) and myelosuppression (complete blood counts) to explain off-target effects .

What computational tools are effective for predicting drug-likeness and ADMET properties?

Advanced Research Question

  • SwissADME : Predict logP (~3.5), topological polar surface area (~90 Ų), and blood-brain barrier permeability .
  • ProTox-II : Estimate hepatotoxicity (probability >0.7) and mutagenicity risks based on structural alerts (e.g., nitro groups) .
  • MDCK permeability assays : Validate predictions of intestinal absorption using cell monolayers .

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